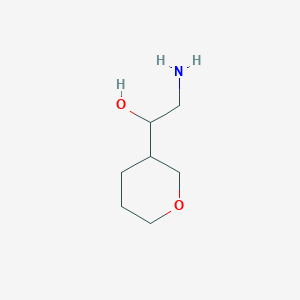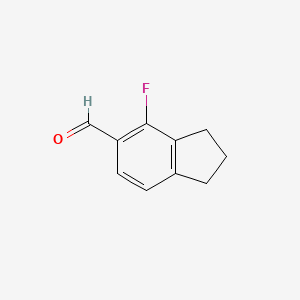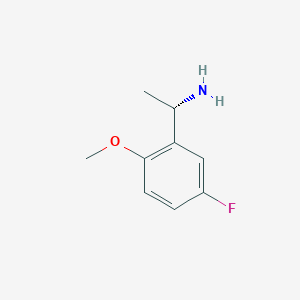
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Formation of Ethanamine: The alcohol is then converted to the corresponding amine through a series of reactions involving the formation of an intermediate, such as a mesylate or tosylate, followed by nucleophilic substitution with ammonia or an amine source.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and subsequent separation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as the implementation of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium amide.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and various substituted phenyl ethanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-methoxyphenyl)ethan-1-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(1S)-1-(5-fluoro-2-hydroxyphenyl)ethan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
(1S)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine: The chlorine atom may impart different electronic effects compared to the fluorine atom.
Uniqueness
The presence of both the fluorine and methoxy groups in (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine makes it unique in terms of its chemical reactivity and potential biological activity. The specific stereochemistry also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
35247-85-9 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
JFNGTRVLHDCFOX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


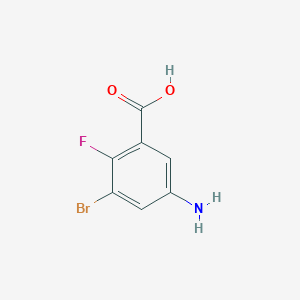
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
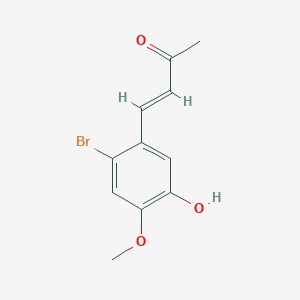
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
